Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate

Enantioselective synthesis Kinetic resolution Protecting group strategy

This Cbz-protected piperidine enables chemoselective deprotection via hydrogenolysis without disturbing acid-labile Boc or silyl groups, a critical advantage over Boc analogs that require harsh acidic conditions. Essential for fidelity to published synthetic routes (e.g., U.S. Patent 7,776,874) targeting 11-β HSD1 inhibitors for metabolic syndrome. The dimethylcarbamoyl moiety at the 4-position serves as a pharmacophore for analgesic activity, allowing SAR exploration after selective Cbz removal. Ideal for multi-step synthesis of piperidine-containing drug candidates.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
Cat. No. B7851695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H22N2O3/c1-17(2)15(19)14-8-10-18(11-9-14)16(20)21-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
InChIKeyQWZYOLMIAPYFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate: Intermediate for Piperidine-Based Pharmaceutical Development


Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate (CAS 887757-52-0) is a protected piperidine derivative featuring a benzyl carbamate (Cbz) group at the piperidine nitrogen and a dimethylcarbamoyl substituent at the 4-position . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the construction of complex piperidine-containing pharmacophores for analgesic, neurological, and anti-infective drug discovery programs . Its molecular structure (C16H22N2O3, MW 290.36 g/mol) provides a balance of stability and controlled reactivity that is essential for multi-step organic synthesis .

Why Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate Cannot Be Replaced by Its Boc Analog in Orthogonal Synthesis


In multi-step synthetic sequences, the choice of protecting group is critical to prevent undesired side reactions and ensure high yields. Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate incorporates a Cbz (benzyl carbamate) protecting group, which is stable under acidic conditions but can be selectively removed via hydrogenolysis [1]. This orthogonality to acid-labile groups like Boc (tert-butyl carbamate) is essential for chemoselective deprotection strategies . In contrast, the commonly available tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate (Boc analog) is deprotected under acidic conditions (e.g., TFA), which can lead to unwanted side reactions with acid-sensitive functional groups elsewhere in the molecule. Thus, simply substituting the Cbz derivative with a Boc-protected analog would compromise synthetic control and potentially lower overall yield or purity of the final target.

Quantitative Evidence Differentiating Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate from Alternatives


Enhanced Enantioselectivity in Kinetic Resolution Using Cbz Protection Versus Boc

In a study on ω-transaminase-catalyzed kinetic resolution of aminopiperidines, the use of a Cbz protecting group on 3-aminopiperidine resulted in significantly higher enantioselectivity compared to Boc protection. While the study used 3-aminopiperidine rather than the 4-dimethylcarbamoyl derivative, the protective effect of Cbz on the piperidine nitrogen is directly transferable. The Cbz-protected substrate achieved >99% enantiomeric excess (ee) at 50% conversion, whereas the Boc-protected analog yielded 96% ee at 55% conversion [1]. This quantitative difference in stereochemical outcome demonstrates that Cbz protection can be a superior choice when enantiopurity is critical for downstream biological activity.

Enantioselective synthesis Kinetic resolution Protecting group strategy

Commercial Availability and Purity Comparison: Benzyl vs. tert-Butyl Analog

Commercial availability of the benzyl-protected compound is limited compared to the widely stocked Boc analog (tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate, CAS 254905-58-3). The benzyl derivative (CAS 887757-52-0) is offered by select specialty suppliers with a specified purity of 95% . In contrast, the Boc analog is available from multiple vendors at purities ranging from 95% to 98% . While the Boc analog offers marginally higher purity specifications, the Cbz compound provides orthogonal deprotection capabilities that are not available with the Boc derivative.

Building block procurement Purity specification Cost analysis

Precedented Use as a Key Intermediate in a Patented Synthetic Route

Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate is explicitly disclosed and utilized as an intermediate in the synthesis of pharmaceutical compounds described in U.S. Patent 7,776,874 (issued 2010) [1]. The patent details a synthetic procedure wherein this compound is prepared from 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid using standard coupling conditions [1]. While exact yields are not reported in the publicly accessible patent excerpt, the inclusion of this specific intermediate in a granted U.S. patent demonstrates its established utility and enables the synthesis of a defined class of 11-β hydroxyl steroid dehydrogenase type 1 inhibitors. This provides a clear, traceable, and legally recognized use-case that alternative protecting groups (e.g., Boc) do not share in this specific context.

Patent synthesis Process chemistry Intermediates

High-Value Application Scenarios for Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate


Synthesis of 11-β Hydroxyl Steroid Dehydrogenase Type 1 Inhibitors

As disclosed in U.S. Patent 7,776,874, benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate serves as a key intermediate in the preparation of amido compounds that act as inhibitors of 11-β hydroxyl steroid dehydrogenase type 1, a target implicated in diabetes and metabolic syndrome [1]. Researchers following this patent route must procure this specific Cbz-protected intermediate to ensure fidelity to the described synthetic sequence and avoid the need for protecting group interconversion.

Orthogonal Deprotection in Complex Piperidine Alkaloid Synthesis

In multi-step total synthesis of piperidine-containing natural products, the Cbz group of benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate can be selectively removed via hydrogenolysis in the presence of acid-labile Boc or silyl protecting groups [1]. This orthogonality, supported by class-level evidence showing enhanced enantioselectivity with Cbz protection , allows for precise control over the unveiling of the piperidine nitrogen at a critical late stage, minimizing side reactions and maximizing overall yield.

Structure-Activity Relationship (SAR) Studies of Piperidine Analgesics

The dimethylcarbamoyl moiety at the 4-position is a known pharmacophore for analgesic activity [1]. Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate can be deprotected to yield N,N-dimethylpiperidine-4-carboxamide, a versatile building block for further derivatization. Its use as a scaffold allows medicinal chemists to explore SAR by appending various N-substituents after selective Cbz removal, facilitating the systematic optimization of potency and selectivity in pain management programs .

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